molecular formula C20H32O2 B151225 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol CAS No. 70435-06-2

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol

Cat. No.: B151225
CAS No.: 70435-06-2
M. Wt: 304.5 g/mol
InChI Key: KQUGQXNYBWYGAI-DOTOQJQBSA-N
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Description

CP 47,497-C6-homolog is a synthetic cannabinoid (CB) whose alkyl chain consists of six carbons. While in vitro data suggest that alkylaminoindoles with a side chain length of C4 to C6 possess equal or higher affinity to the CB central CB1 and peripheral CB2 receptors compared to Δ This product is intended for research and forensic applications.

Scientific Research Applications

Synthesis and Biological Uses

Bicyclic proline analogs, synthesized through a formal [3 + 2] intramolecular aziridine-allylsilane cycloaddition reaction, have demonstrated a wide range of biological uses. This synthesis enables the preparation of both 5-5 and 6-5 fused ring systems, which can be adapted to create analogs with various substitutions on the carbocyclic ring (Bergmeier, Fundy, & Seth, 1999).

Structural Features and Stability

Bicyclic nucleoside analogs like 2'-O,4'-C-methyleneuridine and -cytidine have been integrated into oligonucleotides. Studies have focused on the binding efficiency of these modified oligonucleotides to DNA and RNA, as well as the CD spectra of the modified DNA-DNA and DNA-RNA duplexes, offering insights into their structural features and stability (Obika et al., 1998).

Influence on Nucleic Acid Duplex Stability

Research on two deoxynucleoside analogs with a saturated and unsaturated three-carbon 2',4'-linkage has shown that they can increase the stability of DNA:RNA hybrid duplexes. CD spectroscopy revealed that these bicyclic nucleosides induced the formation of A-type-like duplexes (Albaek, Petersen, & Nielsen, 2006).

Tripeptide Mimetics

Bicyclic tripeptide mimetics, resembling the hypertensive octapeptide angiotensin II, have been synthesized. These compounds adopt nonclassical beta-turn geometries and have shown properties that can influence peptide and protein structures (Johannesson et al., 1999).

Glycosidase Inhibition

The synthesis and enzyme inhibitions of bicyclic molecules like azasugars and carbasugars as glycosidase inhibitors have been explored. These studies connect structural features of the molecules with their effects on glycosidase inhibitions, contributing to the development of improved inhibitors (Lahiri, Ansari, & Vankar, 2013).

Application in Learning and Teaching

Research on using analogies in teaching complex scientific concepts, like electricity, has shown that analogies can promote a deeper understanding and help overcome misconceptions. This application extends beyond chemistry and biochemistry to broader educational contexts (Chiu & Lin, 2005).

Future Directions

The future directions for “Bicyclic analogs V” involve the development of novel and structurally diverse analogues . These new compounds could potentially be more effective at treating viral infections . Additionally, more research is needed to fully understand the properties and mechanisms of action of these compounds .

Mechanism of Action

DU5BQ63J05, also known as CP 47497-C6-homolog, UNII-DU5BQ63J05, (C6)-Cp 47,497, Bicyclic analogs V, or (C6)-CP-47497, is a synthetic cannabinoid . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of DU5BQ63J05 is the Cannabinoid CB1 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Properties

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUGQXNYBWYGAI-DOTOQJQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017338
Record name cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132296-20-9, 70435-06-2
Record name 5-(1,1-Dimethylhexyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132296-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (C6)-CP-47497
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132296209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (C6)-CP-47497
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5BQ63J05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol
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2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol
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2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol
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2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol
Reactant of Route 5
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol
Reactant of Route 6
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol
Customer
Q & A

Q1: The abstract mentions Bicyclic analog V displays "cannabimimetic" properties. What does this mean in terms of its potential interaction with the cannabinoid system and downstream effects?

A1: "Cannabimetic" implies that Bicyclic analog V mimics the effects of delta-9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis []. While the exact mechanism of action for Bicyclic analog V isn't detailed in the abstract, it likely interacts with the cannabinoid system, potentially by binding to cannabinoid receptors (such as CB1 and/or CB2) in the brain and body. This interaction could lead to various downstream effects, including but not limited to:

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